molecular formula C17H13NO2S2 B1674904 4-Thiazolidinone, 5-((5-phenyl-2-furanyl)methylene)-3-(2-propen-1-yl)-2-thioxo-, (5Z)- CAS No. 851305-26-5

4-Thiazolidinone, 5-((5-phenyl-2-furanyl)methylene)-3-(2-propen-1-yl)-2-thioxo-, (5Z)-

Cat. No.: B1674904
CAS No.: 851305-26-5
M. Wt: 327.4 g/mol
InChI Key: YAIFLEPRFXXIFQ-PTNGSMBKSA-N
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Description

LJ001 is a lipophilic thiazolidine derivative known for its broad-spectrum antiviral properties. It inhibits the entry of numerous enveloped viruses at non-cytotoxic concentrations. LJ001 exploits the physiological differences between static viral membranes and biogenic cellular membranes, making it a promising candidate for antiviral therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: LJ001 is synthesized through a series of chemical reactions involving thiazolidine derivatives. The synthesis typically involves the reaction of a thiazolidine compound with various reagents to form the final product. The reaction conditions include controlled temperatures and the use of specific solvents to ensure the purity and efficacy of the compound .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of LJ001 on a larger scale would likely involve similar reaction conditions as those used in laboratory settings, with additional steps to ensure scalability and consistency in production .

Mechanism of Action

LJ001 inhibits viral entry by generating singlet oxygen in the membrane bilayer, leading to lipid oxidation. This oxidation alters the biophysical properties of the viral membrane, preventing virus-cell fusion. The compound specifically targets unsaturated phospholipids, resulting in allylic hydroxylation and trans-isomerization of double bonds .

Properties

CAS No.

851305-26-5

Molecular Formula

C17H13NO2S2

Molecular Weight

327.4 g/mol

IUPAC Name

(5Z)-5-[(5-phenylfuran-2-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13NO2S2/c1-2-10-18-16(19)15(22-17(18)21)11-13-8-9-14(20-13)12-6-4-3-5-7-12/h2-9,11H,1,10H2/b15-11-

InChI Key

YAIFLEPRFXXIFQ-PTNGSMBKSA-N

SMILES

C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)SC1=S

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)SC1=S

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LJ-001;  LJ 001;  LJ001; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Thiazolidinone, 5-((5-phenyl-2-furanyl)methylene)-3-(2-propen-1-yl)-2-thioxo-, (5Z)-

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